N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring with a dioxo group, a fluorinated benzamide moiety, and a phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Fluorinated Benzamide Moiety: The fluorinated benzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling with the Phenyl Group: The final step involves coupling the phenyl group to the amide nitrogen, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Products with additional oxygen-containing groups, such as sulfoxides or sulfones.
Reduction: Reduced forms of the compound with modified sulfur oxidation states.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2-methylanilino)-N-(4-methylphenyl)acetamide
- N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide
Uniqueness
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide stands out due to the presence of the fluorine atom on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the thiophene ring with the dioxo group and the fluorinated benzamide makes it a unique compound with distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-14-6-4-5-13(11-14)17(20)19(15-7-2-1-3-8-15)16-9-10-23(21,22)12-16/h1-11,16H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPWKQPBBGGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.